

Spectroscopic Profile of 4-Iodobenzene-1,2-diamine: A Technical Overview

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Compound of Interest

Compound Name: **4-Iodobenzene-1,2-diamine**

Cat. No.: **B1312451**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-Iodobenzene-1,2-diamine** (also known as 4-iodo-o-phenylenediamine). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

- IUPAC Name: **4-iodobenzene-1,2-diamine**
- Synonyms: 4-Iodo-o-phenylenediamine
- CAS Number: 21304-38-1[1]
- Molecular Formula: C₆H₇IN₂[1]
- Molecular Weight: 234.04 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Iodobenzene-1,2-diamine**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	Doublet	1H	Ar-H
~ 6.5 - 6.7	Doublet of Doublets	1H	Ar-H
~ 6.4 - 6.6	Doublet	1H	Ar-H
~ 3.5 - 4.5	Broad Singlet	4H	-NH ₂

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 145	C-NH ₂
~ 135 - 140	C-NH ₂
~ 130 - 135	Ar-CH
~ 120 - 125	Ar-CH
~ 115 - 120	Ar-CH
~ 80 - 85	C-I

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amine)
3100 - 3000	Medium	C-H Stretch (Aromatic)
1620 - 1580	Strong	N-H Bend (Amine)
1520 - 1470	Medium	C=C Stretch (Aromatic Ring)
850 - 800	Strong	C-H Bend (Aromatic, out-of-plane)
~ 500	Medium	C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
234	[M] ⁺
107	[M - I] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **4-Iodobenzene-1,2-diamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

- Acquire a one-pulse ^1H spectrum.
- Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

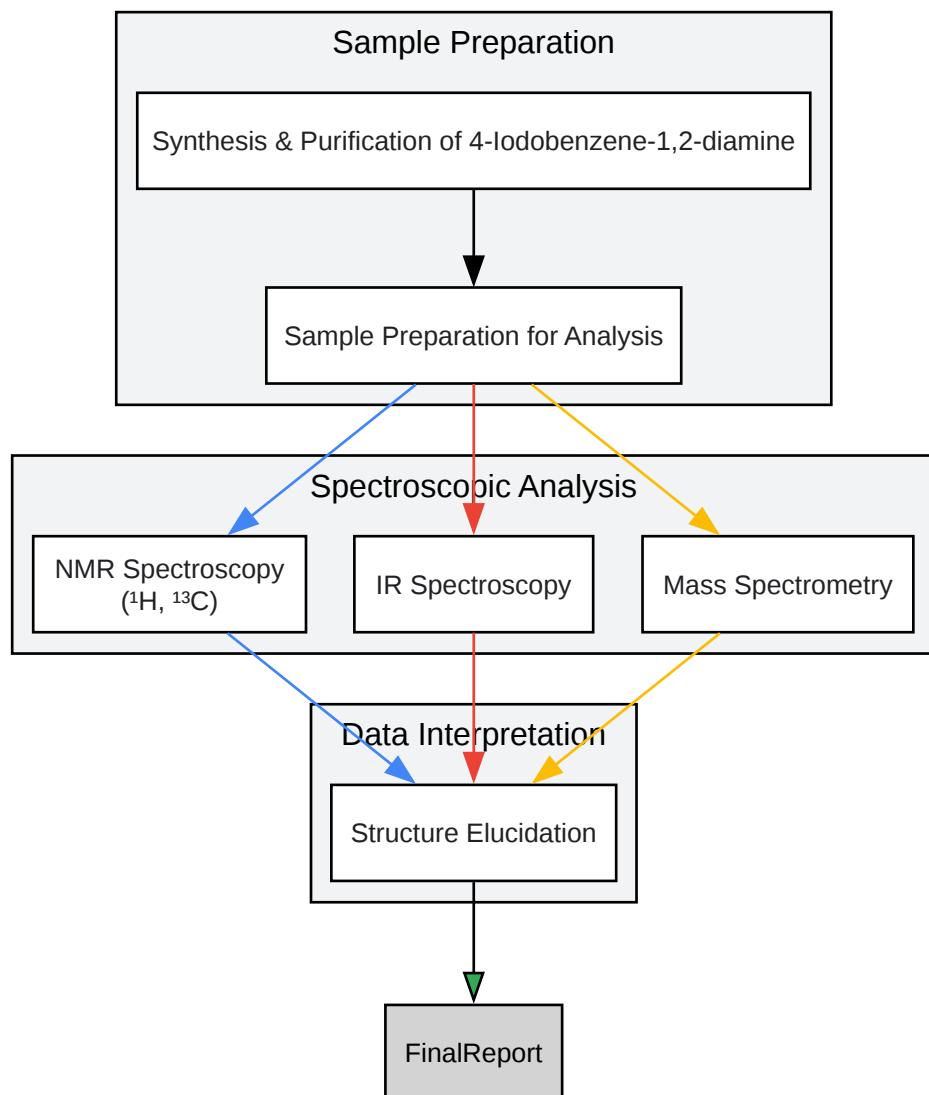
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. chemscene.com [chemscene.com]
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